1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE is a complex organic compound that features a benzoyl group, a fluorine atom, a nitro group, and a pyrrolidine ring attached to a piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the aromatic ring. The nitro group can be added via nitration reactions using nitric acid and sulfuric acid. The pyrrolidine ring is often introduced through a cyclization reaction involving an amine precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Reduction: The benzoyl group can be reduced to a hydroxyl group using lithium aluminum hydride (LiAlH_4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, Pd/C
Reduction: LiAlH_4
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Reduction of Nitro Group: Formation of an amine derivative
Reduction of Benzoyl Group: Formation of a hydroxyl derivative
Substitution of Fluorine: Formation of various substituted derivatives
Scientific Research Applications
1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrrolidine ring may interact with protein targets, modulating their activity.
Comparison with Similar Compounds
1-BENZOYL-4-[4-CHLORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE: Similar structure but with a chlorine atom instead of fluorine.
1-BENZOYL-4-[4-FLUORO-2-AMINO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c22-17-14-20(26(28)29)19(15-18(17)23-8-4-5-9-23)24-10-12-25(13-11-24)21(27)16-6-2-1-3-7-16/h1-3,6-7,14-15H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWLLVXJHUGZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.